molecular formula C19H18ClN3O3S B3403945 3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189655-00-2

3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B3403945
CAS RN: 1189655-00-2
M. Wt: 403.9
InChI Key: WDVSFPTXIVZCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has attracted researchers due to its unique structure and diverse properties, which make it a promising candidate for use in many different areas of scientific research.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The compound 3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several advantages for use in lab experiments. It is stable and easy to handle, has a high degree of purity, and exhibits potent activity against a wide range of microorganisms and cancer cells. However, limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. One potential area of research is the development of new antibiotics based on this compound. Another potential area of research is the development of new cancer therapies based on the compound's anticancer properties. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to explore its potential applications in other areas of scientific research.

Scientific Research Applications

The compound 3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, making it a promising candidate for use in the development of new antibiotics. Additionally, it has been found to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

8-(benzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-15-6-4-5-14(13-15)17-18(24)22-19(21-17)9-11-23(12-10-19)27(25,26)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVSFPTXIVZCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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3-(3-Chlorophenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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